Levothyroxine sodium pentahydrate

Description

The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.

Structure

3D Structure of Parent

Properties

IUPAC Name |

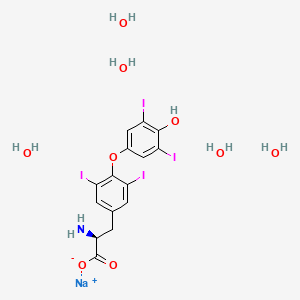

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCCAYJTTWMCX-QWPJCUCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I4NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209941 | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6106-07-6, 55-03-8, 25416-65-3 | |

| Record name | Levothyroxine sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Thyroxine Sodium Salt Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Levothyroxine Sodium Pentahydrate

Foreword: Beyond a Simple Structure—The Criticality of Crystallography in a Narrow Therapeutic Index Drug

Levothyroxine sodium, the synthetic form of the thyroid hormone thyroxine, is a cornerstone therapy for hypothyroidism.[1][2] However, its classification as a narrow therapeutic index (NTI) drug means that small variations in dose or bioavailability can lead to significant fluctuations between therapeutic failure and toxicity.[3][4] Historically, levothyroxine sodium tablets have been subject to numerous product recalls due to stability and potency failures, a challenge that is intimately linked to its solid-state properties.[5][6][7]

This guide moves beyond a mere recitation of crystallographic data. It is designed for the discerning researcher and drug development professional, providing a comprehensive analysis of the crystal structure of levothyroxine sodium pentahydrate. We will explore not only the "what" of the structure but the "why"—why understanding this specific crystalline form is paramount for ensuring drug product quality, stability, and ultimately, patient safety. The narrative that follows is grounded in the principle that robust analytical characterization is the foundation of a reliable pharmaceutical product. We will delve into the causality behind experimental choices and present a self-validating system of protocols essential for navigating the complexities of this vital active pharmaceutical ingredient (API).

The Molecular Architecture: Unveiling the Pentahydrate Crystal Lattice

The stable, commercially utilized form of levothyroxine sodium is its pentahydrate.[8] Its crystal structure has been elucidated, most definitively through high-resolution synchrotron powder X-ray diffraction (PXRD) coupled with Rietveld refinement.[9][10] The compound crystallizes in the triclinic space group P1, a low-symmetry system that is common for complex organic molecules.[9][10]

The asymmetric unit contains two symmetry-independent L-thyroxine anions, two sodium cations, and ten water molecules, which through crystallographic symmetry, build the complete three-dimensional lattice. The water molecules are not mere passengers; they are integral to the structural integrity, forming a complex network of hydrogen bonds that stabilizes the crystal packing. This hydration is a critical factor influencing the drug's stability.

Quantitative Crystallographic Data

The precise measurement of the unit cell defines the unique fingerprint of this crystalline solid. Any deviation from these parameters can indicate a phase change, impurity, or degradation.

| Crystallographic Parameter | Value | Source |

| Chemical Formula | C₁₅H₁₀I₄NNaO₄ · 5H₂O | [9][10][11] |

| Crystal System | Triclinic | [9] |

| Space Group | P1 | [9][10] |

| a | 8.2489(4) Å | [9][10] |

| b | 9.4868(5) Å | [9][10] |

| c | 15.8298(6) Å | [9][10] |

| α | 84.1387(4)° | [9][10] |

| β | 83.1560(3)° | [9][10] |

| γ | 85.0482(3)° | [9][10] |

| Volume (V) | 1220.071(9) ų | [9][10] |

| Z (Formula units per cell) | 2 | [9][10] |

The Dehydration Pathway: A Precursor to Chemical Instability

The central challenge in handling this compound is its propensity for dehydration. The loss of lattice water is not a benign physical change; it is a direct precursor to chemical degradation.[6][12] Under conditions of low relative humidity (RH) and/or elevated temperature, the pentahydrate form can lose four of its five water molecules to form a highly reactive levothyroxine sodium monohydrate (LSM).[11][13]

This transformation is deleterious for two primary reasons:

-

Structural Disorder: The removal of water molecules disrupts the stabilizing hydrogen bond network, leading to a more disordered and higher-energy crystal lattice.[6][12]

-

Increased Reactivity: The resulting monohydrate is significantly more susceptible to oxidative degradation.[6][12] It is hypothesized that the channels created by the vacating water molecules may facilitate the ingress of oxygen, promoting degradation pathways such as deiodination and deamination.[6][14]

This physical instability preceding chemical instability is a classic example of why solid-state characterization is not merely an academic exercise but a critical component of formulation development and stability testing.[6][11] The choice of excipients is also crucial, as hygroscopic excipients can draw water away from the API, inducing the formation of the unstable monohydrate even within a sealed drug product.[7][11]

The following diagram illustrates the relationship between the stable pentahydrate form and its degradation pathway.

Caption: The dehydration pathway from stable pentahydrate to reactive monohydrate.

A Self-Validating Experimental Workflow for Structural Analysis

To ensure the crystallographic integrity of this compound, a multi-technique, self-validating approach is required. Relying on a single analytical method is insufficient. The combination of Powder X-ray Diffraction (PXRD), Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC), and Spectroscopic techniques provides a holistic and trustworthy characterization.

Caption: Integrated workflow for this compound analysis.

Experimental Protocol 1: Powder X-ray Diffraction (PXRD)

Causality: PXRD is the definitive technique for identifying the crystalline phase. The unique diffraction pattern serves as a fingerprint for the pentahydrate form. High-resolution data, often from a synchrotron source, is preferred to resolve subtle peak shifts or the emergence of new peaks that would indicate a phase transformation or the presence of an impurity.[9]

Methodology:

-

Sample Preparation: Gently grind approximately 100-200 mg of the API using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects. Avoid aggressive grinding, which could induce amorphization or dehydration.

-

Sample Mounting: Pack the powder into a low-background sample holder (e.g., zero-background silicon). Ensure the surface is flat and level with the holder's edge to prevent height errors.

-

Instrument Setup (Laboratory Diffractometer):

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Geometry: Bragg-Brentano.

-

Scan Range (2θ): 3° to 40°. This range covers the most characteristic diffraction peaks for levothyroxine sodium hydrates.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Data Collection: Collect the diffraction pattern under ambient laboratory conditions. For stability studies, specialized chambers allowing for controlled temperature and humidity are essential.[12][15]

-

Data Analysis:

-

Phase Identification: Compare the experimental pattern against a reference pattern calculated from the known crystal structure (from databases like the Cambridge Structural Database) or a previously verified in-house standard.[10]

-

Rietveld Refinement: For quantitative analysis, perform a full-pattern Rietveld refinement. This method models the entire diffraction pattern to refine lattice parameters, confirming the phase integrity and allowing for quantification of different crystalline phases if a mixture is present.

-

Experimental Protocol 2: Thermal Analysis (TGA/DSC)

Causality: Thermal analysis validates the hydration state identified by PXRD. TGA provides a quantitative measure of water content, while DSC reveals the energetic changes (endotherms/exotherms) associated with dehydration and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the API into an open aluminum pan. An open pan is crucial to allow evolved water to escape freely.

-

Instrument Setup (TGA):

-

Purge Gas: Dry Nitrogen (N₂) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Temperature Range: 25 °C to 300 °C.

-

-

Data Collection (TGA): Monitor the percentage weight loss as a function of temperature.

-

Data Analysis (TGA):

-

Validation: For this compound (MW ≈ 888.9 g/mol ), the five water molecules (MW ≈ 90.1 g/mol ) account for approximately 10.1% of the total mass. A weight loss step corresponding to this value prior to decomposition confirms the pentahydrate stoichiometry.[1] The dehydration may occur in one or multiple steps.

-

-

Data Collection & Analysis (DSC):

Conclusion for the Drug Development Professional

The crystal structure of this compound is not a static property but a dynamic one, highly sensitive to its environment. For scientists and researchers in drug development, this mandates a rigorous and integrated approach to solid-state characterization.

Key Imperatives:

-

Confirm the Phase: Always verify the crystalline form of incoming API batches using PXRD as the primary tool.

-

Quantify the Hydration: Use TGA as a complementary, quantitative technique to confirm the pentahydrate stoichiometry. A mismatch between PXRD and TGA results is a red flag requiring immediate investigation.

-

Stress for Stability: The physical transformation to the monohydrate is a critical failure mode.[6] Stability studies must include conditions of low humidity to assess the risk of dehydration within the drug product.[13][15]

-

Control the Microenvironment: The formulation strategy must protect the API. Avoid hygroscopic excipients that can destabilize the hydrate and consider packaging that provides an adequate moisture barrier.[7][14]

By embedding these principles and self-validating analytical workflows into the development process, we can ensure the consistent delivery of a stable and effective levothyroxine sodium product, fulfilling our ultimate responsibility to the patient.

References

- 1. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. fda.gov [fda.gov]

- 5. Potency and Powder X-ray Diffraction (PXRD) Evaluation of Levothyroxine Sodium Tablets under Ambient, Accelerated, and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights on Solid-State Changes in the this compound during Dehydration and its Relationship to Chemical Instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US7955621B2 - Pharmaceutical formulation comprising levothyroxine sodium - Google Patents [patents.google.com]

- 9. Powder X-ray diffraction of this compound, C15H10I4NNaO4(H2O)5 | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Partial Dehydration of this compound in a Drug Product Environment: Structural Insights into Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of formulation and processing factors on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Formulation and Processing Factors on Stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Levothyroxine Sodium Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levothyroxine sodium, the synthetic form of the thyroid hormone thyroxine, is a cornerstone in the management of hypothyroidism.[1][2][3] Its pentahydrate form (C15H10I4NNaO4·5H2O) is the most common for pharmaceutical formulations due to its enhanced stability compared to the anhydrous form.[4][5] However, despite its long history of use, levothyroxine sodium pentahydrate presents significant challenges in formulation development and manufacturing due to its narrow therapeutic index and complex physicochemical properties.[6][7][8] This guide provides a comprehensive exploration of these properties, offering insights crucial for ensuring the stability, bioavailability, and therapeutic equivalence of levothyroxine sodium drug products.

Molecular and Crystalline Structure

This compound is the sodium salt of the L-isomer of thyroxine, containing five molecules of water of hydration within its crystal lattice.[9][10] This hydrated structure is critical to its stability. The molecular weight of the pentahydrate is approximately 888.93 g/mol , which is important to consider in dosage calculations and formulation design.[5][11][12][13]

The arrangement of water molecules in the crystal lattice plays a significant role in the compound's stability. Dehydration can lead to the formation of a less stable monohydrate form, which is more susceptible to chemical degradation.[6][9][10][14] Therefore, understanding the crystalline structure and its potential for polymorphic transformations is paramount for controlling the drug substance's quality.

Solubility and Dissolution

The solubility of levothyroxine sodium is pH-dependent, a characteristic that significantly influences its dissolution and subsequent absorption in the gastrointestinal tract.[15][16] It is an amphoteric molecule with three pKa values: 2.2 (carboxylic acid), 6.7 (phenolic hydroxyl), and 10.1 (amino group).[15][17][18]

Key Solubility Characteristics:

-

High solubility at low pH (below 2.2) and high pH (above 10.1).[17]

-

Reported aqueous solubility at 25°C is approximately 0.15 mg/mL.[15]

This pH-dependent solubility profile has led to its classification as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[15][17][19][20] However, some sources also classify it as BCS Class I (high solubility, high permeability), highlighting the complexity and variability in its absorption characteristics.[21] The dissolution rate is a critical quality attribute for solid oral dosage forms, and various dissolution test methods are specified in the United States Pharmacopeia (USP) to ensure product performance.[6]

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Source(s) |

| Chemical Formula | C15H20I4NNaO9 | [3][11] |

| Molecular Weight | 888.93 g/mol | [5][11][12][13] |

| CAS Number | 6106-07-6 | [3][11][13] |

| Appearance | White to yellow or orange powder | [3][11] |

| Melting Point | 207-210 °C (with decomposition) | [11] |

Stability and Degradation

The stability of this compound is a major concern in pharmaceutical development, with numerous product recalls attributed to sub-potency.[1][6][22][23] Its degradation is influenced by several factors, including moisture, temperature, light, oxygen, and interactions with excipients.[1][7][24]

Key Factors Affecting Stability:

-

Moisture: The presence of moisture can accelerate degradation, particularly in the presence of certain excipients.[1][14] The pentahydrate form can lose water molecules under low humidity conditions, forming a more reactive monohydrate.[9][10]

-

Excipients: The choice of excipients is critical to maintaining stability. Hygroscopic excipients such as povidone and crospovidone can attract moisture and promote degradation.[14][17][25] Some excipients can also create an acidic microenvironment that is detrimental to the drug's stability.[6][14] Conversely, the use of basic pH modifiers like sodium carbonate can improve stability.[22]

-

Temperature: Elevated temperatures can lead to rapid degradation.[21]

-

Oxygen: Dehydrated forms of levothyroxine sodium are particularly susceptible to degradation in the presence of molecular oxygen.[24]

The primary degradation pathways for solid-state levothyroxine have been identified as deiodination and deamination.[1][25]

Diagram 1: Factors Influencing this compound Stability

Caption: Key factors influencing the chemical stability of this compound.

Analytical Characterization

A suite of analytical techniques is employed to characterize the physicochemical properties of this compound and to ensure the quality of the final drug product.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior and hydration state of the molecule.

-

TGA is used to determine the water content by measuring the mass loss upon heating. The dehydration of the pentahydrate typically occurs in multiple steps.[7][23][26] For instance, a weight loss of approximately 10% up to 100°C is attributed to the loss of loosely bound and coordinated water.[26]

-

DSC thermograms reveal thermal events such as dehydration (endotherms) and decomposition (exotherms). A typical DSC thermogram of this compound shows endothermic peaks corresponding to water loss, followed by exothermic events at higher temperatures indicating decomposition.[1][25][26]

Experimental Protocol: Thermal Analysis (DSC & TGA)

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan for DSC or a platinum pan for TGA.[23]

-

Instrumentation: Utilize a calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

-

TGA Method:

-

DSC Method:

-

Heat the sample from ambient temperature to 300°C at a heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermograms to identify dehydration steps, melting points, and decomposition temperatures.

X-ray Powder Diffraction (XRPD)

XRPD is an essential technique for identifying the crystalline form of levothyroxine sodium and detecting any polymorphic changes or the presence of different hydrates.[23] Changes in the crystal lattice, such as those occurring during dehydration, can be monitored by observing shifts in the diffraction peaks.[23]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantification of levothyroxine sodium and its degradation products in both the drug substance and formulated products.[8][28][29] Various HPLC methods have been developed, typically employing reverse-phase columns with UV detection.[28][29][30] Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient from any potential degradation products, ensuring accurate potency measurements.[29]

Experimental Protocol: Stability-Indicating HPLC Assay

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an appropriate buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[8][29]

-

Standard and Sample Preparation:

-

Prepare a standard solution of this compound of known concentration in a suitable diluent.

-

Prepare sample solutions from the drug product by extraction and dilution to a similar concentration as the standard.

-

-

Chromatographic Conditions:

-

Data Analysis: Quantify the amount of levothyroxine sodium in the sample by comparing its peak area to that of the standard. Assess for the presence of any degradation product peaks.

Diagram 2: Analytical Workflow for Physicochemical Characterization

References

- 1. Influence of Formulation and Processing Factors on Stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium levothyroxine pentahydrate | 6106-07-6 [chemicalbook.com]

- 4. US7955621B2 - Pharmaceutical formulation comprising levothyroxine sodium - Google Patents [patents.google.com]

- 5. Buy L-Thyroxine sodium salt pentahydrate | 6106-07-6 [smolecule.com]

- 6. This compound Tablets - Formulation Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening [mdpi.com]

- 8. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]

- 9. Partial Dehydration of this compound in a Drug Product Environment: Structural Insights into Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Sodium levothyroxine pentahydrate | CAS#:6106-07-6 | Chemsrc [chemsrc.com]

- 12. This compound | C15H20I4NNaO9 | CID 23665037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 22. The effect of excipients on the stability of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Cellular Odyssey of Levothyroxine: A Technical Guide to its Mechanism of Action

<

Abstract

Levothyroxine, a synthetic form of thyroxine (T4), is a cornerstone therapy for hypothyroidism. Its clinical efficacy hinges on a complex and tightly regulated series of events at the cellular level. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of levothyroxine, from its transport across the cell membrane to its ultimate influence on gene expression and cellular function. We will dissect the critical roles of thyroid hormone transporters, the enzymatic conversion to its more potent form, triiodothyronine (T3), and the subsequent genomic and non-genomic signaling cascades it initiates. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of levothyroxine's cellular journey.

Introduction: From Systemic Circulation to Cellular Entry

Levothyroxine, administered orally, is absorbed into the bloodstream where it circulates primarily bound to plasma proteins like thyroxine-binding globulin (TBG).[1][2] However, its biological activity is contingent upon its entry into target cells. This crucial first step is not a simple diffusion process but is mediated by a specialized cohort of transmembrane transporters.

Two of the most well-characterized thyroid hormone transporters are the Monocarboxylate Transporter 8 (MCT8) and the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1).[3][4][5] MCT8 facilitates the transport of both T4 and T3 across the plasma membrane, while OATP1C1 shows a preference for T4.[3][4] The physiological significance of these transporters is underscored by the severe neurological impairments observed in individuals with mutations in the MCT8 gene, a condition known as Allan-Herndon-Dudley syndrome.[3][4] Studies in mice have demonstrated that the combined absence of both MCT8 and OATP1C1 leads to a significant reduction in the uptake of both T3 and T4 into the brain, resulting in profound neurological deficits.[3][4] These transporters are not ubiquitously expressed; their distribution varies across different tissues, contributing to the tissue-specific effects of thyroid hormones.[6][7]

Intracellular Activation: The Crucial Role of Deiodinases

Once inside the cell, levothyroxine (T4) is largely considered a prohormone.[8][9] Its conversion to the more biologically active form, triiodothyronine (T3), is a critical activation step.[1][8][10] This conversion is catalyzed by a family of selenoenzymes known as deiodinases.[11][12][13] There are three main types of deiodinases, each with distinct tissue distributions and regulatory mechanisms:

-

Type 1 Deiodinase (D1): Primarily found in the liver, kidneys, and thyroid gland, D1 is responsible for generating a significant portion of circulating T3.[11][13][14]

-

Type 2 Deiodinase (D2): Located in tissues such as the brain, pituitary gland, and skeletal muscle, D2 plays a key role in locally regulating intracellular T3 levels.[12][14][15]

-

Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to reverse T3 (rT3) and T3 to T2, both of which are biologically inactive.[12][13][14]

The interplay between these deiodinases ensures a fine-tuned, tissue-specific regulation of thyroid hormone signaling, independent of circulating hormone levels.[11][16]

Experimental Protocol: Measuring Deiodinase Activity

The assessment of deiodinase activity is crucial for understanding the cellular metabolism of levothyroxine. A common method involves incubating tissue homogenates with radiolabeled thyroid hormone substrates.

Step-by-Step Methodology:

-

Tissue Homogenization: Tissues of interest are homogenized in a buffer containing sucrose and HEPES to maintain organelle integrity. Dithiothreitol (DTT) is added to preserve the activity of the deiodinase enzymes.[17]

-

Incubation with Radiolabeled Substrate: For D1 activity, tissue homogenates are incubated with [¹²⁵I]-rT3.[17] For D2 activity, [¹²⁵I]-T4 is used as the substrate in the presence of propylthiouracil (PTU) to inhibit D1 activity.[15][17]

-

Separation of Products: The reaction products are separated from the substrate using techniques like chromatography.[15]

-

Quantification: The amount of radiolabeled product (e.g., ¹²⁵I⁻ or [¹²⁵I]-T3) is quantified to determine the enzyme activity.

Data Presentation:

| Deiodinase Type | Primary Substrate | Primary Product | Key Tissue Locations | Km for T4 |

| D1 | rT3, T4 | T2, T3 | Liver, Kidney, Thyroid | ~0.2–0.5 μM |

| D2 | T4 | T3 | Brain, Pituitary, Muscle | ~nanomolar range |

| D3 | T4, T3 | rT3, T2 | Placenta, Fetal Tissues, CNS | N/A (inactivating) |

The Genomic Pathway: Nuclear Receptor Binding and Gene Transcription

The majority of the physiological effects of thyroid hormones are mediated through the regulation of gene expression.[18][19] This is known as the genomic pathway.

Nuclear Receptor Interaction

Once converted to T3, the hormone enters the nucleus and binds to specific nuclear receptors known as thyroid hormone receptors (TRs).[8][18][20] These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors.[20][21] There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes.[20]

In the absence of T3, TRs typically bind to specific DNA sequences called thyroid hormone response elements (TREs) located in the promoter regions of target genes.[20][22][23] When unbound, TRs often form a complex with corepressor proteins, which leads to the repression of gene transcription.[19][22][23]

Transcriptional Regulation

The binding of T3 to the ligand-binding domain of the TR induces a conformational change in the receptor.[19][20] This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[19][22][23] These coactivator complexes often possess histone acetyltransferase (HAT) activity, which modifies the chromatin structure, making it more accessible for transcription by RNA polymerase.[19][21] The ultimate result is an alteration in the rate of transcription of target genes, leading to changes in protein synthesis and cellular function.[8][18]

Visualization of the Genomic Signaling Pathway

Caption: Genomic signaling pathway of levothyroxine.

Experimental Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique used to identify the genome-wide binding sites of transcription factors, including thyroid hormone receptors.

Step-by-Step Methodology:

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the thyroid hormone receptor is used to immunoprecipitate the receptor-DNA complexes.[24][25][26]

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the complexes.

-

Sequencing: The purified DNA fragments are sequenced using next-generation sequencing technologies.

-

Data Analysis: The sequencing reads are mapped to the genome to identify the specific DNA regions where the thyroid hormone receptor was bound.

Non-Genomic Actions: Rapid, Non-Transcriptional Effects

In addition to the well-established genomic pathway, thyroid hormones can also elicit rapid, non-transcriptional effects.[23][27][28] These non-genomic actions are initiated at receptors located in the plasma membrane, cytoplasm, or mitochondria.[27][28][29]

One of the key players in non-genomic signaling is a receptor located on the plasma membrane integrin αvβ3.[27][28][29] Binding of T4 to this receptor can activate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[23][28] These rapid signaling events can influence a variety of cellular processes, including ion transport, cell proliferation, and angiogenesis.[23][28] It is important to note that non-genomic and genomic actions are not mutually exclusive and can interact to modulate overall cellular responses to thyroid hormone.[27]

Visualization of the Non-Genomic Signaling Pathway

Caption: Non-genomic signaling pathway of levothyroxine.

Conclusion

The cellular mechanism of action of levothyroxine is a multi-faceted process that involves a coordinated series of events, from specific transport into the cell to the intricate regulation of gene expression and rapid signaling cascades. A thorough understanding of these molecular pathways is paramount for the development of novel therapeutic strategies and for optimizing the clinical management of thyroid disorders. Continued research into the nuances of thyroid hormone transport, metabolism, and signaling will undoubtedly unveil new insights into the profound and diverse effects of this essential hormone.

References

- 1. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]

- 2. buzzrx.com [buzzrx.com]

- 3. mct8.info [mct8.info]

- 4. [PDF] Transporters MCT8 and OATP1C1 maintain murine brain thyroid hormone homeostasis. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. RePub, Erasmus University Repository: Thyroid Hormone Transporters MCT8 and OATP1C1 Control Skeletal Muscle Regeneration [repub.eur.nl]

- 7. Thyroid Hormone Transporters MCT8 and OATP1C1 Control Skeletal Muscle Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levothyroxine - Wikipedia [en.wikipedia.org]

- 9. Pharmacodynamic and Therapeutic Actions of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Decoding Thyroid Function: The Role of Deiodinase Enzymes - HMG [holtorfmed.com]

- 13. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]

- 15. Type 2 Iodothyronine Deiodinase in Human Skeletal Muscle: New Insights into Its Physiological Role and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thyroidpatients.ca [thyroidpatients.ca]

- 17. academic.oup.com [academic.oup.com]

- 18. pfizermedical.com [pfizermedical.com]

- 19. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thyroid Hormone Receptors [vivo.colostate.edu]

- 21. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 23. endocrine-abstracts.org [endocrine-abstracts.org]

- 24. Transcriptional activation by the thyroid hormone receptor through ligand-dependent receptor recruitment and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. frontiersin.org [frontiersin.org]

- 26. Genome-wide analysis of thyroid hormone receptors shared and specific functions in neural cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Non-Genomic Actions of Thyroid Hormones During Development [gavinpublishers.com]

- 29. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]

An In-depth Technical Guide to Levothyroxine Sodium Pentahydrate: Cellular Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Diffusion

Levothyroxine (T4), the synthetic form of thyroxine, is a cornerstone therapy for hypothyroidism.[1][2] While its systemic pharmacokinetics are well-documented, the critical step of cellular entry—how levothyroxine crosses the plasma membrane to exert its effects—is a complex process governed by a suite of specialized transporter proteins.[3][4] Despite its hydrophobicity, levothyroxine, as a charged amino acid derivative, cannot passively diffuse across the lipid bilayer at physiologically relevant rates.[3] Understanding the specific mechanisms of its cellular uptake is paramount for optimizing drug delivery, overcoming refractory hypothyroidism, and designing novel therapeutic strategies.

This guide provides a detailed examination of the primary protein families responsible for levothyroxine transport, outlines robust experimental methodologies for quantifying this transport, and discusses the clinical and developmental implications of these molecular pathways.

The Gatekeepers: Key Transporter Families

The cellular uptake of levothyroxine is not a monolithic process but rather a coordinated effort by several members of the Solute Carrier (SLC) superfamily of transporters. Two families are of primary importance: the Monocarboxylate Transporters (MCTs) and the Organic Anion Transporting Polypeptides (OATPs).[5]

Monocarboxylate Transporter 8 (MCT8)

MCT8, encoded by the SLC16A2 gene, is recognized as a highly specific and active transporter of thyroid hormones.[3][6] It facilitates the transport of both T4 and its more active metabolite, triiodothyronine (T3).[7]

-

Tissue Distribution: MCT8 is widely expressed, with notable presence in the brain, liver, kidneys, pituitary, and thyroid gland.[7][8] Within the brain, it is crucial for transporting thyroid hormones across the blood-brain barrier (BBB) and into neurons.[7][9]

-

Clinical Significance: Inactivating mutations in the SLC16A2 gene lead to Allan-Herndon-Dudley Syndrome (AHDS), a severe X-linked neurodevelopmental disorder.[6][7] This condition is characterized by profound intellectual disability and motor impairment, coupled with an abnormal serum thyroid profile (high T3, low T4), underscoring the indispensable role of MCT8 in neural development.[5][6]

Organic Anion Transporting Polypeptide 1C1 (OATP1C1)

OATP1C1, encoded by the SLCO1C1 gene, is another critical player, distinguished by its high affinity and specificity for T4.[5][10][11]

-

Substrate Specificity: OATP1C1 is a high-affinity transporter for T4 and its metabolite, reverse T3 (rT3), but transports T3 with markedly lower efficiency.[5][11] This specificity makes it a key transporter for delivering the prohormone T4 into cells, where it can be converted to active T3.

-

Tissue Distribution: OATP1C1 is prominently expressed in the capillary endothelial cells of the blood-brain barrier, where it works in concert with MCT8 to ensure adequate thyroid hormone supply to the central nervous system.[7][10][11] Studies in mice have shown that while the absence of MCT8 alone does not cause severe neurological defects (as T4 can still enter via OATP1C1), the combined knockout of both MCT8 and OATP1C1 leads to profound brain hypothyroidism and severe locomotor abnormalities.[7][12]

The coordinated action of these transporters is essential. For instance, in the brain, OATP1C1 is thought to mediate T4 uptake into astrocytes, where the deiodinase 2 (D2) enzyme converts it to T3.[9] This newly synthesized T3 can then be taken up by adjacent neurons via MCT8.[9]

Diagram 1: Cellular Uptake Pathways of Levothyroxine

Caption: Key transporters MCT8 and OATP1C1 mediate levothyroxine entry.

Quantitative Analysis of Transporter Function

To assess the kinetics and specificity of levothyroxine transport, in vitro uptake assays are indispensable. The use of radiolabeled ligands, typically [¹²⁵I]T4, remains a gold standard for its sensitivity and directness.

Comparative Kinetics of Key Levothyroxine Transporters

The following table summarizes representative kinetic parameters for T4 transport by human MCT8 and OATP1C1. These values are critical for drug development professionals, as they dictate the concentration range over which transport is effective and saturable.

| Transporter | Substrate | Michaelis-Menten Constant (Km) | Reference Insight |

| MCT8 | T4 (Thyroxine) | ~8 µM | Exhibits a lower affinity (higher Km) for T4 compared to T3 (~4 µM).[8] |

| OATP1C1 | T4 (Thyroxine) | Nanomolar range | Characterized as a high-affinity T4 transporter, crucial for uptake from serum.[11] |

Causality Note: The lower Km value for OATP1C1 highlights its role as a high-affinity scavenger, efficient at transporting T4 even at low physiological concentrations found in the bloodstream. MCT8's higher Km suggests it may function optimally in environments with higher local concentrations of thyroid hormones.

Experimental Protocol: Radiolabeled Levothyroxine Uptake Assay

This protocol describes a standardized method for measuring T4 uptake in a cell line (e.g., HEK293 or MDCK) stably transfected to express a specific transporter, such as MCT8.

Self-Validation and Controls (Trustworthiness Pillar):

-

Negative Control: Use "mock" or empty vector-transfected cells to determine the baseline, non-transporter-mediated uptake.

-

Positive Control: A known substrate or inhibitor can be used to validate assay performance.

-

Technical Replicates: All conditions should be run in triplicate or quadruplicate to ensure statistical validity.

Methodology:

-

Cell Culture and Seeding:

-

Culture MDCK cells stably expressing human MCT8 (and mock-transfected control cells) in appropriate media.

-

Seed 5 x 10⁵ cells per well into a 12-well plate and grow to confluence (approx. 2-3 days).

-

Rationale: A confluent monolayer minimizes variability in cell number and surface area, ensuring consistent results.

-

-

Pre-incubation and Washing:

-

Aspirate the culture medium.

-

Wash cells twice with 1 mL of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Pre-incubate the cells in 0.5 mL of uptake buffer for 10 minutes at 37°C.

-

Rationale: This step removes residual serum proteins and brings the cells to the correct temperature and pH, preventing temperature shock and ensuring transporter activity is optimal from the start of the assay.

-

-

Initiation of Uptake:

-

Prepare the uptake solution containing 10 nM [¹²⁵I]T3 (as a common tracer for MCT8) and, for inhibition studies, varying concentrations of unlabeled levothyroxine or a test inhibitor (e.g., bromosulphthalein).[13]

-

Aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well to start the reaction.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Rationale: 5 minutes is typically within the linear range of uptake for many transporters, avoiding saturation and efflux which could confound results.

-

-

Termination and Washing:

-

To stop the uptake, rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with 1 mL of ice-cold uptake buffer.

-

Rationale: The use of ice-cold buffer instantly halts all metabolic and transport processes, effectively "freezing" the amount of radiolabel taken up at the termination point. Multiple washes are critical to remove non-specifically bound tracer from the cell surface.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding 1 mL of 0.1 M NaOH to each well and incubating for at least 1 hour.

-

Transfer the lysate to a gamma counter tube.

-

Measure the radioactivity (counts per minute, CPM) using a gamma counter.

-

-

Data Analysis:

-

Normalize the CPM to the protein content of each well (determined by a parallel BCA or Bradford assay) to account for any minor variations in cell number.

-

Subtract the average normalized CPM from mock-transfected cells (background) from the CPM of transporter-expressing cells to determine specific uptake.

-

Diagram 2: Workflow for a Radiolabeled Uptake Assay

Caption: Step-by-step workflow for quantifying transporter-mediated uptake.

Implications for Drug Development and Research

A thorough understanding of levothyroxine transport mechanisms is not merely academic; it has profound practical implications:

-

Explaining Refractory Hypothyroidism: In some patients, standard doses of levothyroxine are insufficient to normalize TSH levels.[14] While poor compliance or malabsorption in the gut are common causes, polymorphisms or mutations in transporter genes like SLC16A2 and SLCO1C1 could contribute to inefficient cellular uptake in target tissues.

-

Drug-Drug Interactions: Many drugs are substrates or inhibitors of OATP and MCT transporters. Co-administration of such drugs could potentially interfere with levothyroxine's entry into cells, reducing its efficacy. For example, some tyrosine kinase inhibitors used in cancer treatment have been shown to inhibit T3 uptake via MCT8.[8]

-

Designing Novel Therapies: For conditions like Allan-Herndon-Dudley Syndrome, where MCT8 is non-functional, research is focused on developing thyromimetic compounds that can bypass MCT8 and enter the brain through other transporters.[12] Understanding the precise structure-activity relationships of transport is key to designing molecules that can effectively utilize transporters like OATP1C1 to deliver therapeutic effects to the CNS.[15][16]

Conclusion

The cellular uptake of levothyroxine sodium pentahydrate is a sophisticated, carrier-mediated process essential for its therapeutic action. The transporters MCT8 and OATP1C1 are the primary gatekeepers, particularly for access to the central nervous system, and their dysfunction has severe pathological consequences. For researchers and drug developers, a mechanistic understanding of these transporters, validated by robust quantitative assays, is critical for addressing clinical challenges, predicting drug interactions, and innovating the next generation of therapies for thyroid-related disorders.

References

- 1. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]

- 2. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Function of Thyroid Hormone Plasma Membrane Transporters - MCT8 - AHDS Foundation [mct8.info]

- 4. academic.oup.com [academic.oup.com]

- 5. Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Projection Neurons and Interneurons of Basal Ganglia and Motor Thalamus in the Adult Human and Macaque Brains | MDPI [mdpi.com]

- 6. Frontiers | Monocarboxylate Transporter 8 Deficiency: From Pathophysiological Understanding to Therapy Development [frontiersin.org]

- 7. mct8.info [mct8.info]

- 8. MCT8 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thyroid hormone transport and metabolism by organic anion transporter 1C1 and consequences of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into brain thyroid hormone transport via MCT8 and OATP1C1 - Watch Related Videos [visualize.jove.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity of Levothyroxine with Thyroid Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levothyroxine (T4), a synthetic form of the prohormone thyroxine, is a cornerstone therapy for hypothyroidism. Its biological activity is contingent upon its conversion to the more potent triiodothyronine (T3) and its direct interaction with nuclear thyroid hormone receptors (TRs).[1][2] Understanding the binding affinity and kinetics of levothyroxine with TR isoforms, TRα and TRβ, is critical for elucidating its mechanism of action and for the development of next-generation selective thyroid hormone receptor modulators (STRMs). This guide provides an in-depth analysis of the structural basis of T4 binding, quantitative affinity data, the methodologies used for its determination, and the functional consequences of this molecular interaction.

Introduction: The Central Role of Thyroid Hormone Receptors

Thyroid hormones are essential for regulating metabolism, growth, and development.[3] Their effects are primarily mediated by binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[4] The human body has two main TR isoforms, TRα and TRβ, encoded by separate genes, which give rise to several subtypes with tissue-specific expression profiles.[4][5]

-

TRα1: Highly expressed in the heart, skeletal muscle, and brown adipose tissue.[5]

-

TRβ1: Predominantly found in the liver, kidneys, and brain.[5]

-

TRβ2: Specifically expressed in the hypothalamus and anterior pituitary, playing a key role in the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis.[5]

Levothyroxine, as a synthetic T4, acts as a prohormone.[2] While much of its biological effect comes from its peripheral conversion to T3 by deiodinase enzymes, T4 itself can and does bind directly to TRs, albeit with lower affinity than T3.[1][6][7] This direct binding is a crucial aspect of its pharmacological profile.

The Molecular Basis of Levothyroxine Recognition

The interaction between levothyroxine and the TR is a highly specific process governed by the structure of the receptor's Ligand-Binding Domain (LBD).

Structural Accommodation of the 5'-Iodine:

The primary structural difference between T4 and T3 is the presence of a bulky 5'-iodine group on the outer ring of T4.[8] X-ray crystallography studies have revealed that the TR LBD is not a rigid structure but possesses conformational plasticity. The receptor accommodates the larger T4 molecule through subtle yet significant adjustments within the ligand-binding pocket.[7][9] Specifically, side chains of amino acids and the loop connecting helices 11 and 12 shift to enlarge a niche for the 5'-iodine.[7][9] This adaptation allows helix 12, a critical component of the coactivator binding surface (the AF-2 domain), to adopt an active conformation, explaining why T4 functions as a TR agonist despite its bulkier structure.[7][9]

The ligand, whether T3 or T4, is completely enclosed within the hydrophobic core of the LBD.[9][10] This binding event induces a conformational change that stabilizes the entire domain, causing it to fold tightly around the hormone.[11] This induced-fit mechanism is fundamental for the recruitment of coactivator proteins and the subsequent initiation of gene transcription.[11]

Quantitative Analysis of Binding Affinity

The affinity of levothyroxine for thyroid hormone receptors is significantly lower than that of triiodothyronine (T3), which is considered the major active form of thyroid hormone.[9] This difference is a key determinant of their respective biological potencies. Binding affinity is typically quantified using the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

| Ligand | Receptor Isoform | Binding Affinity (Ki, nM) | Reference |

| Triiodothyronine (T3) | Human TRβ | 0.49 nM | [12] |

| Levothyroxine (T4) | Human TRβ | 6.8 nM | [12] |

| Triiodothyronine (T3) | Zebrafish TRβ | 0.40 nM | [12] |

| Levothyroxine (T4) | Zebrafish TRβ | 6.7 nM | [12] |

As the data indicates, T4 binds to the TRβ isoform with approximately 10- to 30-fold lower affinity than T3.[3][9] This differential affinity underscores the role of T4 as a prohormone, providing a circulating reservoir that is converted to the more potent T3 at the tissue level.[2] Despite this lower affinity, physiological or therapeutic concentrations of T4 can be sufficient to activate nuclear TRs directly.[7][8]

Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount. Several biophysical techniques are employed, each with distinct principles and advantages. A multi-technique approach provides a self-validating system for robust and trustworthy data.

Radioligand Competition Binding Assay

This is a classical and widely used method to determine the affinity of an unlabeled ligand (T4) by measuring its ability to compete with a radiolabeled ligand (typically [¹²⁵I]-T3) for binding to the receptor.[12]

Causality and Self-Validation: The choice of [¹²⁵I]-T3 as the radioligand is due to its high affinity and specific binding, which provides a robust signal-to-noise ratio. The competitive nature of the assay is its own validation; a dose-dependent displacement of the radioligand by the unlabeled test compound (T4) confirms a shared binding site. The resulting data is used to calculate the IC50 (the concentration of T4 that displaces 50% of the bound radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, correcting for the concentration and affinity of the radioligand.

Detailed Protocol:

-

Receptor Preparation: Prepare a source of thyroid hormone receptors, such as purified recombinant TR LBD protein or nuclear extracts from cells overexpressing the receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate buffer with additives like glycerol and DTT to maintain protein stability).

-

Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of [¹²⁵I]-T3 (typically at or below its Kd), and a range of concentrations of unlabeled levothyroxine.

-

Controls:

-

Total Binding: Receptor + [¹²⁵I]-T3 (no competitor).

-

Non-specific Binding (NSB): Receptor + [¹²⁵I]-T3 + a high concentration of unlabeled T3 (e.g., 1000-fold excess) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

Separation: Separate bound from free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the levothyroxine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Competition Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events. It measures changes in the refractive index at the surface of a sensor chip where one binding partner (the receptor) is immobilized.

Causality and Self-Validation: The power of SPR lies in its ability to measure both the association rate (kon) and the dissociation rate (koff) directly. The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (Kd), providing a kinetic validation of the binding affinity. The real-time nature of the data allows for quality control checks, ensuring that the observed binding is specific and not due to artifacts like non-specific binding or aggregation.

Caption: Generalized workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat change (enthalpy, ΔH) that occurs upon binding. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.

Causality and Self-Validation: By directly measuring the heat of binding, ITC provides not only the binding affinity (Kd) but also the stoichiometry (n) and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic signature offers deep insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). The self-validating nature of ITC comes from the direct, first-principles measurement of heat, which is less prone to artifacts than indirect optical methods.

Functional Consequences of Levothyroxine Binding

The binding of levothyroxine to a thyroid hormone receptor, while of lower affinity than T3, is sufficient to induce the critical conformational change required for agonistic activity.[7][9]

Receptor Activation and Gene Regulation:

-

Binding: Levothyroxine enters the nucleus and binds to the LBD of a TR, which is typically already bound to a Thyroid Hormone Response Element (TRE) on the DNA as a heterodimer with the Retinoid X Receptor (RXR).[4]

-

Conformational Change: Ligand binding induces a conformational shift, most notably in the position of helix 12.[9][11] This displaces corepressor proteins that maintain genes in a silent state.

-

Coactivator Recruitment: The new receptor conformation creates a binding surface for coactivator proteins.[4][11]

-

Transcription Initiation: The recruited coactivator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible for transcription by RNA polymerase II, leading to the expression of target genes.[4]

This cascade of events modulates the expression of genes involved in critical physiological processes, including the regulation of the basal metabolic rate.[1]

Caption: Genomic signaling pathway of thyroid hormone receptors.

Conclusion and Future Directions

Levothyroxine acts as a potent agonist at thyroid hormone receptors, with a binding affinity for TRβ approximately 14 times lower than that of T3. The structural plasticity of the receptor's ligand-binding domain readily accommodates the bulkier T4 molecule, inducing a functionally active conformation. This direct interaction, coupled with its peripheral conversion to T3, underpins its therapeutic efficacy in treating hypothyroidism.

Future research will continue to focus on developing isoform-selective TR modulators. By exploiting the subtle differences in the ligand-binding pockets of TRα and TRβ, medicinal chemists aim to design compounds that can, for instance, retain the beneficial cholesterol-lowering effects of TRβ activation in the liver while avoiding the adverse cardiac effects associated with TRα activation. A profound understanding of the binding kinetics and thermodynamics of natural ligands like levothyroxine is the essential foundation for these drug discovery efforts.

References

- 1. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]

- 2. JCI - Mechanisms of thyroid hormone action [jci.org]

- 3. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Identification of a New Hormone-Binding Site on the Surface of Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Levothyroxine Sodium Pentahydrate

Introduction: The Metabolic Journey of a Cornerstone Thyroid Therapeutic

Levothyroxine (L-T4), a synthetic form of the thyroid hormone thyroxine, is a cornerstone therapy for hypothyroidism, affecting millions globally.[1][2] Its therapeutic efficacy is not solely dependent on its absorption but is intricately linked to its metabolic fate within the body. The liver serves as the primary site for levothyroxine metabolism, where it undergoes a series of enzymatic transformations that either activate it, deactivate it, or prepare it for excretion.[3][4] A thorough understanding of these metabolic pathways is paramount for drug development professionals and researchers. It enables the prediction of drug-drug interactions, the elucidation of inter-individual variability in patient response, and the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the metabolism of levothyroxine. We will delve into the core metabolic pathways, provide detailed, field-proven experimental protocols, and discuss the analytical techniques required for the robust quantification of levothyroxine and its metabolites. This document is designed to be a practical resource for scientists actively engaged in drug metabolism and endocrinology research.

Part 1: The Metabolic Pathways of Levothyroxine

The metabolism of levothyroxine is a multi-faceted process primarily involving deiodination, conjugation (glucuronidation and sulfation), and ether bond cleavage.[5][6][7]

Deiodination: The Activation and Inactivation Switch

Deiodination is arguably the most critical metabolic pathway for levothyroxine, as it controls the activation of the prohormone T4 to the more biologically potent triiodothyronine (T3).[2][5][8] This process is catalyzed by a family of selenoenzymes known as deiodinases (DIOs).[9][10]

-

Type 1 Deiodinase (D1): Primarily located in the liver and kidneys, D1 facilitates the conversion of T4 to T3 in the peripheral tissues.[11]

-

Type 2 Deiodinase (D2): Found in tissues like the brain, pituitary gland, and skeletal muscle, D2 is crucial for the local production of T3, allowing for tissue-specific regulation of thyroid hormone action.[8][11]

-

Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones. It converts T4 to the inactive reverse T3 (rT3) and T3 to diiodothyronine (T2).[8][10][11]

Glucuronidation: A Major Route of Elimination

Glucuronidation is a key Phase II metabolic pathway that enhances the water solubility of levothyroxine, facilitating its biliary and renal excretion.[6][7] This reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the phenolic hydroxyl or carboxyl group of the levothyroxine molecule.[12] The enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs).[1]

Several UGT isoforms have been identified as being involved in levothyroxine glucuronidation, with notable contributions from:

Studies have shown that both phenolic and acyl glucuronides of T4 are formed, with the relative abundance being influenced by factors such as pH and the specific UGT isoforms present.[12]

Sulfation and Other Pathways

While deiodination and glucuronidation are the major metabolic routes, other pathways also contribute to the biotransformation of levothyroxine.

-

Sulfation: This is another Phase II conjugation reaction where a sulfonate group is added to the levothyroxine molecule, further increasing its water solubility for excretion. This pathway is catalyzed by sulfotransferases (SULTs).[1][7]

-

Ether Bond Cleavage: This pathway involves the cleavage of the ether linkage in the thyronine backbone, leading to the formation of diiodotyrosine (DIT).[14][15][16] This is considered a significant pathway in phagocytosing leukocytes.[14][16]

-

Oxidative Deamination and Decarboxylation: These reactions on the alanine side chain of levothyroxine can lead to the formation of metabolites such as tetraiodothyroacetic acid (Tetrac).[8][17]

Below is a diagram illustrating the major metabolic pathways of levothyroxine.

Caption: Major metabolic pathways of levothyroxine (T4).

Part 2: In Vitro Experimental Systems and Protocols

The choice of an appropriate in vitro system is critical for obtaining physiologically relevant data on levothyroxine metabolism. The two most commonly employed systems are human liver microsomes and primary human hepatocytes.

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes.[3] They are a cost-effective and high-throughput model for studying glucuronidation.[18]

Objective: To determine the rate of formation of levothyroxine glucuronide (T4G) in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a reputable commercial supplier)

-

Levothyroxine sodium pentahydrate

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., ¹³C₆-T4)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of levothyroxine in a suitable solvent (e.g., DMSO or 0.1 M NaOH).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.

-

-

Microsome Suspension:

-

Thaw the pooled human liver microsomes on ice.

-

Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in the Tris-HCl buffer.

-

-

Incubation Mixture:

-

In a 96-well plate, add the following in order:

-

Tris-HCl buffer with MgCl₂

-

Alamethicin (final concentration of 25 µg/mg microsomal protein) to permeabilize the microsomal membrane and allow UDPGA access to the UGT enzymes.[19]

-

Levothyroxine solution (at desired concentrations, e.g., 1-100 µM).

-

Microsome suspension.

-

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding UDPGA (final concentration of 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C to precipitate the proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

Primary Human Hepatocytes

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes, cofactors, and transporters, providing a more physiologically relevant model.[18][20][21][22][23] They are particularly useful for studying the interplay between different metabolic pathways, such as deiodination and glucuronidation.[24][25]

Objective: To characterize the formation of major levothyroxine metabolites (T3, rT3, T4G) in a more complete cellular system.

Materials:

-

Cryopreserved primary human hepatocytes

-

Collagen-coated plates

-

Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, dexamethasone, etc.)

-

Matrigel® or similar extracellular matrix

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Acetonitrile (ACN), HPLC grade

-

Internal standards (e.g., ¹³C₆-T3, ¹³C₆-rT3, ¹³C₆-T4)

Procedure:

-

Hepatocyte Plating and Culture:

-

Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

-

Allow cells to attach and form a monolayer (typically 4-6 hours).

-

Overlay the monolayer with a diluted Matrigel® solution to create the "sandwich" culture, which helps maintain hepatocyte polarity and function.

-

Culture the hepatocytes for 24-48 hours before initiating the metabolism experiment.

-

-

Incubation with Levothyroxine:

-

Aspirate the culture medium and wash the cells gently with pre-warmed HBSS.

-

Add fresh, pre-warmed culture medium containing levothyroxine at the desired concentrations.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Collection:

-

At each time point, collect an aliquot of the incubation medium.

-

At the final time point, collect the remaining medium and then lyse the cells (e.g., using a lysis buffer or by freeze-thaw cycles) to analyze intracellular metabolites.

-

-

Sample Processing:

-

To the collected medium and cell lysate samples, add 2 volumes of ice-cold acetonitrile containing the internal standards to precipitate proteins and extract the analytes.

-

Centrifuge the samples to pellet the debris.

-

Transfer the supernatant for LC-MS/MS analysis.

-

The following diagram outlines the experimental workflow for studying levothyroxine metabolism in sandwich-cultured human hepatocytes.

Caption: Workflow for levothyroxine metabolism in hepatocytes.

Part 3: Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are essential for the quantification of levothyroxine and its various metabolites, which are often present at low concentrations. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][26][27][28][29]

LC-MS/MS Method Development and Validation

A robust LC-MS/MS method should be developed and validated to ensure reliable data.

Key Considerations:

-